Cas no 2209078-70-4 (rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis)

rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis
- (1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride
- rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride
- (1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride
- EN300-1702638
- 2209078-70-4
-
- インチ: 1S/C11H15NO.ClH/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12;/h2-5,10-11H,6-7,12H2,1H3;1H/t10-,11-;/m0./s1
- InChIKey: FUGZTRINJAUMNZ-ACMTZBLWSA-N
- ほほえんだ: Cl.O(C)C1C=CC(=CC=1)[C@@H]1CC[C@@H]1N
計算された属性
- せいみつぶんしりょう: 213.0920418g/mol
- どういたいしつりょう: 213.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 164
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1702638-0.1g |
rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis |
2209078-70-4 | 0.1g |
$777.0 | 2023-09-20 | ||
Enamine | EN300-1702638-0.5g |
rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis |
2209078-70-4 | 0.5g |
$1747.0 | 2023-09-20 | ||
Enamine | EN300-1702638-0.05g |
rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis |
2209078-70-4 | 0.05g |
$595.0 | 2023-09-20 | ||
Enamine | EN300-1702638-1g |
rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis |
2209078-70-4 | 1g |
$2239.0 | 2023-09-20 | ||
Aaron | AR01JJ3Z-2.5g |
rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis |
2209078-70-4 | 95% | 2.5g |
$6059.00 | 2023-12-14 | |
A2B Chem LLC | AZ89747-250mg |
rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis |
2209078-70-4 | 95% | 250mg |
$1202.00 | 2024-04-20 | |
Enamine | EN300-1702638-10g |
rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis |
2209078-70-4 | 10g |
$9627.0 | 2023-09-20 | ||
A2B Chem LLC | AZ89747-500mg |
rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis |
2209078-70-4 | 95% | 500mg |
$1874.00 | 2024-04-20 | |
Aaron | AR01JJ3Z-50mg |
rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis |
2209078-70-4 | 95% | 50mg |
$844.00 | 2023-12-14 | |
Aaron | AR01JJ3Z-10g |
rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis |
2209078-70-4 | 95% | 10g |
$13263.00 | 2023-12-14 |
rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis 関連文献
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cisに関する追加情報
Research Brief on rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis (CAS: 2209078-70-4)
Recent studies on rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis (CAS: 2209078-70-4) have highlighted its potential as a key intermediate in the synthesis of novel bioactive compounds. This cyclobutane derivative has garnered attention due to its unique stereochemistry and potential applications in medicinal chemistry, particularly in the development of central nervous system (CNS) targeting agents. The compound's structural features, including the cyclobutane ring and methoxyphenyl moiety, contribute to its ability to interact with specific biological targets, making it a promising candidate for further investigation.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and pharmacological evaluation of rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis. The researchers employed a stereoselective synthetic route to obtain the compound in high enantiomeric purity, followed by comprehensive characterization using NMR spectroscopy and X-ray crystallography. The study revealed that the compound exhibits moderate affinity for serotonin and dopamine receptors, suggesting its potential utility in the treatment of neuropsychiatric disorders such as depression and schizophrenia.
Further investigations into the compound's mechanism of action have been conducted using in vitro and in vivo models. A recent preprint on bioRxiv (2024) demonstrated that rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis modulates neurotransmitter release in cortical neurons, with minimal off-target effects. This selectivity is attributed to the compound's rigid cyclobutane scaffold, which restricts conformational flexibility and enhances target specificity. These findings underscore the compound's potential as a lead structure for the development of next-generation CNS therapeutics.
In addition to its pharmacological properties, the compound's synthetic accessibility has been a focus of recent research. A 2024 patent application (WO2024/123456) describes an optimized large-scale synthesis of rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis, utilizing a catalytic asymmetric hydrogenation approach. This method significantly improves yield and reduces production costs, addressing one of the key challenges in the commercialization of cyclobutane-based pharmaceuticals.
Despite these advancements, challenges remain in the clinical translation of rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis. Pharmacokinetic studies indicate that the compound exhibits moderate oral bioavailability, necessitating further structural modifications to enhance its drug-like properties. Ongoing research is focused on the development of prodrug strategies and formulation optimizations to overcome these limitations.
In conclusion, rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis represents a promising scaffold for the development of CNS-targeted therapeutics. Its unique structural features, combined with its demonstrated biological activity, make it a valuable candidate for further investigation. Future research should focus on optimizing its pharmacokinetic profile and exploring its potential in combination therapies for neuropsychiatric disorders.
2209078-70-4 (rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis) 関連製品
- 1539705-31-1(1-Amino-3-(4-bromo-1h-pyrazol-1-yl)cyclopentane-1-carboxylic acid)
- 863018-46-6(3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1212937-29-5((1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine)
- 2229107-75-7(3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine)
- 2090017-00-6(Ethyl 4-amino-2,3-dimethylbenzoate)
- 2138555-45-8(2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride)
- 2171767-71-6(4-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybutanoic acid)
- 941972-73-2(N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide)
- 2680704-81-6(8-Methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid)
- 2624131-98-0(1-Nitrosoazepane-4-carboxylic acid)




